molecular formula C11H19BO3 B15318759 3-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutan-1-one

3-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutan-1-one

Cat. No.: B15318759
M. Wt: 210.08 g/mol
InChI Key: UDNHQMPAKPJWFN-UHFFFAOYSA-N
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Description

3-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutan-1-one: is an organic compound that features a cyclobutanone ring substituted with a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutan-1-one typically involves the reaction of cyclobutanone with a boronic ester reagent. One common method is the borylation of cyclobutanone using bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

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    Drug Development:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of 3-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutan-1-one involves its ability to form stable complexes with transition metals. The boronic ester group can coordinate with metal centers, facilitating various catalytic processes. Additionally, the cyclobutanone ring can undergo ring-opening reactions, providing reactive intermediates for further transformations .

Comparison with Similar Compounds

Uniqueness: 3-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutan-1-one is unique due to its cyclobutanone ring, which imparts distinct reactivity and stability compared to other boronic esters. This makes it a valuable compound for specific synthetic applications and research purposes .

Properties

Molecular Formula

C11H19BO3

Molecular Weight

210.08 g/mol

IUPAC Name

3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutan-1-one

InChI

InChI=1S/C11H19BO3/c1-10(2)11(3,4)15-12(14-10)7-8-5-9(13)6-8/h8H,5-7H2,1-4H3

InChI Key

UDNHQMPAKPJWFN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2CC(=O)C2

Origin of Product

United States

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